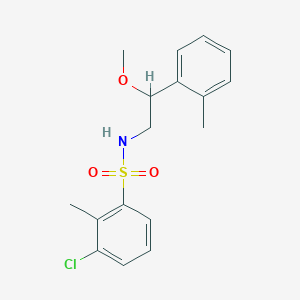

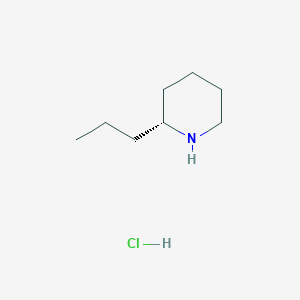

3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide, also known as OTS964, is a small molecule inhibitor that targets the serine/threonine kinase, TTK (also known as Mps1). TTK is a crucial regulator of chromosome segregation and spindle assembly checkpoint (SAC) during mitosis. OTS964 has shown promising results in preclinical studies as an anticancer agent and is currently being tested in clinical trials.

Scientific Research Applications

Spectroscopic Studies

- The compound has been involved in spectroscopic studies, where its structural analogs showed bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential use in fluorescence and quantum yield studies (Kimber et al., 2003).

Anticancer Properties

- Research has explored the anticancer properties of similar sulfonamide compounds, indicating their potential use in cancer treatment and drug development (Zhang et al., 2010).

Gene Expression Studies

- Studies have used sulfonamide-focused libraries, including analogs of this compound, for cell-based antitumor screens, revealing their role as cell cycle inhibitors and potential in medicinal genomics (Owa et al., 2002).

HIV-1 Infection Prevention

- Methylbenzenesulfonamide compounds, including this one, have been investigated as potential small molecular antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Polymeric Material Functionalization

- The compound has been used in the synthesis of polymeric materials, indicating its relevance in material science (Hori et al., 2011).

Chemical Synthesis and Characterization

- Various studies have focused on the synthesis and structural characterization of similar compounds, shedding light on their chemical properties and potential applications (Pu et al., 2016).

Antifungal and Anti-HIV Activity

- Some derivatives have been screened for their anti-HIV and antifungal activities, demonstrating the compound's potential in pharmaceutical applications (Zareef et al., 2007).

Hydrocarbon Oxidation Studies

- The compound has been part of studies on the oxidation of hydrocarbons, suggesting its use in chemical reaction mechanisms (Labinger et al., 1993).

Spectroscopic Analysis and Dimer Interaction

- Research has also been conducted on spectroscopic analysis and dimer interaction energies of similar compounds, valuable in understanding molecular interactions (Karakaya et al., 2015).

properties

IUPAC Name |

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-12-7-4-5-8-14(12)16(22-3)11-19-23(20,21)17-10-6-9-15(18)13(17)2/h4-10,16,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFPFFRWZIYUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)

![N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2638729.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2638731.png)

![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)

![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)